molecular formula C4H7Cl2NO2 B1196254 2-Chloro-1-(chloromethyl)ethyl carbamate CAS No. 587-01-9

2-Chloro-1-(chloromethyl)ethyl carbamate

Cat. No.: B1196254
CAS No.: 587-01-9
M. Wt: 172.01 g/mol
InChI Key: JMNCUXPHXKHBPY-UHFFFAOYSA-N
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Description

2-Chloro-1-(chloromethyl)ethyl carbamate (CAS: listed in ) is a halogenated carbamate derivative characterized by two chlorine atoms on its ethyl backbone. Carbamates are widely utilized in agrochemicals, pharmaceuticals, and specialty chemicals due to their reactivity and stability.

Properties

CAS No.

587-01-9

Molecular Formula

C4H7Cl2NO2

Molecular Weight

172.01 g/mol

IUPAC Name

1,3-dichloropropan-2-yl carbamate

InChI

InChI=1S/C4H7Cl2NO2/c5-1-3(2-6)9-4(7)8/h3H,1-2H2,(H2,7,8)

InChI Key

JMNCUXPHXKHBPY-UHFFFAOYSA-N

SMILES

C(C(CCl)OC(=O)N)Cl

Canonical SMILES

C(C(CCl)OC(=O)N)Cl

Other CAS No.

587-01-9
61791-12-6

Pictograms

Irritant

solubility

0.04 M

Synonyms

castor oil, hydrogenated and ethoxylated
castor oil, hydrogenated, ethoxylated
EL-40
HCO 60
hydrogenated, ethoxylated castor oil
polyethoxylated castor oil
polyoxyethylene castor oil
polyoxyl 60

Origin of Product

United States

Comparison with Similar Compounds

Structural and Spectral Comparison

Compound 1b: 2-Chloro-1-(chloromethyl)ethyl 2,2-dimethylpropanoate (CAS: 220499-01-4)

  • Structure: Features a chlorinated ethyl group esterified with 2,2-dimethylpropanoic acid.
  • Spectral Data :
    • ¹H-NMR : δ 5.21 (m, 1H, CH), 3.83 (m, 4H, CH₂-Cl), 1.24 (s, 9H, 3CH₃).
    • ¹³C-NMR : δ 177.3 (C=O), 43.0 (CH₂-Cl), 39.0 ((CH₃)₂-C), 27.0 (3CH₃) .

Target Carbamate :

  • Limited spectral data is available in the evidence, but its carbamate group (NHCOO) differentiates it from 1b’s ester functionality.

Table 1: Structural and Spectral Comparison

Compound Functional Group Key ¹H/¹³C-NMR Peaks Source
Compound 1b Ester δ 5.21 (CH), δ 177.3 (C=O)
2-Chloro-1-(chloromethyl)ethyl carbamate Carbamate Not explicitly reported

Compound 1b :

  • Synthesis: Produced via hydrolysis of 1,3-dichloro-2-propyl esters using bases (e.g., sodium carbonate or 1-butylimidazole) in solvents like 1,4-dioxane or 1-butanol.
  • Unique Stability: Unlike other esters, 1b exhibited identical yields (≈80%) in both 1,4-dioxane and 1-butanol with sodium carbonate, suggesting solvent-independent stability .

Target Carbamate :

Comparison with Functionally Similar Compounds

Tris[2-chloro-1-(chloromethyl)ethyl] phosphate (TDCP)

Structural Features :

  • A chlorinated organophosphate flame retardant with three 2-chloro-1-(chloromethyl)ethyl groups.

Environmental and Regulatory Profile :

  • Persistence : Classified as a PMT/vPvM (Persistent, Mobile, and Toxic) substance with a half-life of 231 days in water .
  • Regulatory Status: Regulated under REACH (EU) due to carcinogenic, mutagenic, and reprotoxic (CMR) risks .

Target Carbamate :

  • No environmental or regulatory data is provided in the evidence, highlighting a critical research gap.

Table 3: Environmental and Regulatory Profiles

Compound Persistence Regulatory Status Source
TDCP Very high (t₁/₂=231d) Restricted under REACH
This compound Unknown Not specified

Key Research Findings and Gaps

Stability in Synthesis : Compound 1b’s unique solvent-independent reactivity contrasts with other esters, suggesting structural resilience in hydrolysis reactions .

Environmental Concerns : TDCP’s persistence and regulatory restrictions underscore the need to evaluate similar halogenated compounds (e.g., the target carbamate) for environmental risks .

Data Limitations : The target carbamate lacks detailed spectral, synthetic, and toxicological data, necessitating further study.

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